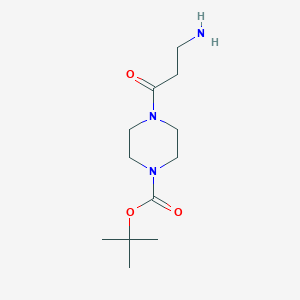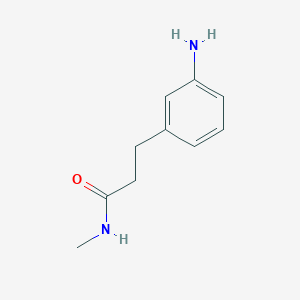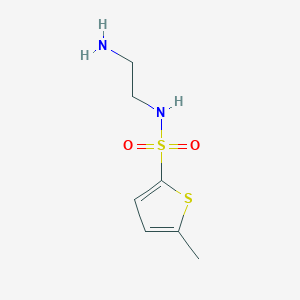
N-méthyl-2-(3-aminophényl)acétamide
Vue d'ensemble
Description
2-(3-aminophenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-aminophenyl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-aminophenyl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique : Intermédiaire pour les bases de Schiff
Les bases de Schiff sont des composés avec un groupe imine formé par la condensation d'amines primaires avec des composés carbonylés. Le N-méthyl-2-(3-aminophényl)acétamide pourrait servir de matière première pour la synthèse de bases de Schiff, qui ont des applications dans les produits pharmaceutiques, la chimie industrielle et comme ligands dans les composés de coordination .
Technologie des capteurs : Détection des biomarqueurs
Les polymères moléculairement imprimés (MIP) sont conçus pour avoir des cavités spécifiques qui correspondent à la forme d'une molécule cible. Le this compound pourrait être utilisé dans la création de MIP pour la détection des biomarqueurs, contribuant ainsi à l'avancement de la technologie des capteurs .
Mécanisme D'action
Target of Action
The primary target of 2-(3-aminophenyl)-N-methylacetamide is the Folate Receptor Alpha (FolRα) . This receptor plays a crucial role in the uptake of folate, a vitamin that is essential for many cellular processes, including DNA synthesis and repair .
Mode of Action
2-(3-aminophenyl)-N-methylacetamide interacts with its target, the Folate Receptor Alpha, by binding to it with high affinity . This binding triggers the internalization of the compound into target positive cells . Once inside the cell, the compound releases a cytotoxin, 3-aminophenyl hemiasterlin . This cytotoxin targets tubulin, a protein that is critical for maintaining cell structure and conducting cell division .
Biochemical Pathways
The primary biochemical pathway affected by 2-(3-aminophenyl)-N-methylacetamide is the tubulin polymerization pathway . By releasing the cytotoxin 3-aminophenyl hemiasterlin, the compound disrupts the polymerization of tubulin, leading to cell cycle arrest and ultimately cell death .
Pharmacokinetics
It is noted that the compound is stable in circulation with no change in the drug-antibody ratio for up to 21 days and has a half-life of 64 days in mice . These properties suggest that the compound has good bioavailability.
Result of Action
The result of the action of 2-(3-aminophenyl)-N-methylacetamide is significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . The compound induces cytotoxic and immunologic cell death , leading to a reduction in tumor size .
Action Environment
The action of 2-(3-aminophenyl)-N-methylacetamide can be influenced by environmental factors such as the presence of other drugs. For example, combination treatment with carboplatin or Avastin further increased the efficacy of the compound in xenograft models . .
Analyse Biochimique
Biochemical Properties
It is known that aminophenyl compounds can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity. The exact nature of these interactions depends on the specific context and conditions.
Cellular Effects
Compounds with similar structures have been shown to have significant effects on various types of cells They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that the effects of similar compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, which could affect its localization or accumulation
Subcellular Localization
It is possible that it has targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles
Propriétés
IUPAC Name |
2-(3-aminophenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-9(12)6-7-3-2-4-8(10)5-7/h2-5H,6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEMWAFRDCOQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651557 | |
| Record name | 2-(3-Aminophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58730-35-1 | |
| Record name | 2-(3-Aminophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(3-ethynylphenyl)amino]-N-methylacetamide](/img/structure/B1518865.png)

![[3-(2,2,2-Trifluoroethoxy)phenyl]methanol](/img/structure/B1518868.png)
![2-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B1518869.png)

![4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518871.png)

